molecular formula C15H12N2O5 B3046604 2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid CAS No. 126069-80-5

2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid

Cat. No. B3046604
CAS RN: 126069-80-5
M. Wt: 300.27 g/mol
InChI Key: NRNCPFWSAOSRER-UHFFFAOYSA-N
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Description

“2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid” is an organic compound that is a derivative of phenylacetic acid. It contains a phenyl functional group, a carboxylic acid functional group, and a nitro functional group . It is used in organic synthesis and has been used as an herbicide .


Synthesis Analysis

This compound may be prepared by the nitration of phenylacetic acid . In organic synthesis, it can be used as a protecting group for primary alcohols. The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H12N2O5 . It has an average mass of 300.266 Da and a mono-isotopic mass of 300.074615 Da .


Chemical Reactions Analysis

In organic synthesis, 2-nitrophenylacetic acid can be used as a protecting group for primary alcohols. The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride . The protecting group is selectively removed using zinc and ammonium chloride, and is compatible with other existing alcohol protecting groups .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The broad application of SM coupling arises from its mild reaction conditions, functional group tolerance, and environmentally benign nature of organoboron reagents. Specifically, 2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic acid serves as a valuable boron reagent in SM coupling reactions .

Protecting Group for Primary Alcohols

In organic synthesis, this compound can be employed as a protecting group for primary alcohols. The alcohol reacts with this compound, leading to esterification. This protective strategy allows selective manipulation of alcohols while preserving other functional groups .

Catalytic Protodeboronation

While protodeboronation of alkyl boronic esters is less explored than functionalizing deboronations, recent research has focused on catalytic protodeboronation. This process involves the removal of the boron group from pinacol boronic esters, and this compound could play a role in such transformations .

properties

IUPAC Name

2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c18-14(19)8-10-4-1-2-7-13(10)15(20)16-11-5-3-6-12(9-11)17(21)22/h1-7,9H,8H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNCPFWSAOSRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372222
Record name 2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126069-80-5
Record name 2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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